molecular formula C16H26O6 B12124495 1-Phenyl-2,6,9,12-tetraoxatetradecane-4,14-diol CAS No. 75506-89-7

1-Phenyl-2,6,9,12-tetraoxatetradecane-4,14-diol

Cat. No.: B12124495
CAS No.: 75506-89-7
M. Wt: 314.37 g/mol
InChI Key: OZOWNSQDUGHOIG-UHFFFAOYSA-N
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Description

2,6,9,12-Tetraoxatetradecane-4,14-diol, 1-phenyl- is a chemical compound with the molecular formula C16H26O6. It is known for its unique structure, which includes multiple ether linkages and hydroxyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,9,12-Tetraoxatetradecane-4,14-diol, 1-phenyl- typically involves the reaction of phenyl-substituted epoxides with polyether diols under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the epoxide ring and subsequent formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6,9,12-Tetraoxatetradecane-4,14-diol, 1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2,6,9,12-Tetraoxatetradecane-4,14-diol, 1-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6,9,12-Tetraoxatetradecane-4,14-diol, 1-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and ether linkages allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,9,12-Tetraoxatetradecane-4,14-diol, 1-phenyl- is unique due to its specific arrangement of ether linkages and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

75506-89-7

Molecular Formula

C16H26O6

Molecular Weight

314.37 g/mol

IUPAC Name

1-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C16H26O6/c17-6-7-19-8-9-20-10-11-21-13-16(18)14-22-12-15-4-2-1-3-5-15/h1-5,16-18H,6-14H2

InChI Key

OZOWNSQDUGHOIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(COCCOCCOCCO)O

Origin of Product

United States

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